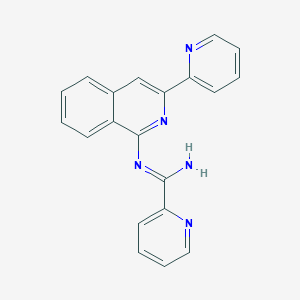

N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide

Description

. It is an essential component in various biological processes, including signal transduction and metabolism. Vernine is known for its neuroprotective properties and is released in the brain under both physiological and pathological conditions .

Properties

CAS No. |

118112-10-0 |

|---|---|

Molecular Formula |

C20H15N5 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide |

InChI |

InChI=1S/C20H15N5/c21-19(17-10-4-6-12-23-17)25-20-15-8-2-1-7-14(15)13-18(24-20)16-9-3-5-11-22-16/h1-13H,(H2,21,24,25) |

InChI Key |

VZJMIYLTPATHJF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N=C2N=C(C3=CC=CC=N3)N)C4=CC=CC=N4 |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(N=C2/N=C(\C3=CC=CC=N3)/N)C4=CC=CC=N4 |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2N=C(C3=CC=CC=N3)N)C4=CC=CC=N4 |

Other CAS No. |

118112-10-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Vernine can be synthesized through several methods. One common approach involves the reaction of guanine with ribose in the presence of an acid catalyst to form the β-N9-glycosidic bond . The reaction typically requires controlled temperatures and pH levels to ensure the correct formation of the nucleoside.

Industrial Production Methods: Industrial production of vernine often involves fermentation processes using microorganisms that naturally produce nucleosides. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and chromatography, to isolate and purify vernine .

Chemical Reactions Analysis

Types of Reactions: Vernine undergoes several types of chemical reactions, including:

Oxidation: Vernine can be oxidized to form guanosine monophosphate (GMP) and cyclic guanosine monophosphate (cGMP).

Phosphorylation: Vernine can be phosphorylated to form GMP, cGMP, guanosine diphosphate (GDP), and guanosine triphosphate (GTP).

Hydrolysis: Vernine can be hydrolyzed to release guanine and ribose.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Phosphorylation: Phosphorylation reactions typically require ATP and specific kinases.

Hydrolysis: Acidic or enzymatic conditions are often used for hydrolysis reactions.

Major Products Formed:

Oxidation: GMP and cGMP.

Phosphorylation: GMP, cGMP, GDP, and GTP.

Hydrolysis: Guanine and ribose.

Scientific Research Applications

Vernine has a wide range of applications in scientific research:

Chemistry: Vernine is used as a building block in the synthesis of nucleic acids and other nucleoside derivatives.

Mechanism of Action

Vernine exerts its effects through several mechanisms:

Signal Transduction: Vernine can be phosphorylated to form cGMP, which acts as a second messenger in various signaling pathways.

Neuroprotection: Vernine reduces neuroinflammation, oxidative stress, and excitotoxicity, and exerts trophic effects on neuronal and glial cells.

Molecular Targets: Vernine interacts with several intracellular signaling pathways and the adenosinergic system, promoting neuroprotective and regenerative processes in the central nervous system.

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.